molecular formula C15H9F6N7 B605233 6-(6-(Trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 1643852-84-9

6-(6-(Trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No. B605233
CAS RN: 1643852-84-9
M. Wt: 401.28
InChI Key: PBSZKXPXOCSCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AGI-16903 is a metabolite of enasidenib -- an isocitrate dehydrogenase-2 inhibitor that has been shown to inhibit human nucleoside transporters and uptake of azacitidine in oocytes.

Scientific Research Applications

Chelation and Crystal Engineering

6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine and its analogs have been utilized in crystal engineering. They are structurally similar to 2,2′-bipyridine and can chelate metals. Additionally, these compounds incorporate diaminotriazinyl (DAT) groups that engage in reliable hydrogen bonding patterns. These properties make them suitable for generating structures held together by coordinative interactions and hydrogen bonds (Duong et al., 2011).

Metallotecton Networks

These compounds have been used to create metallotecton networks with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). The predictable constitution and hydrogen bonding of the diaminotriazinyl groups enable the formation of octahedral metallotectons, which self-assemble into crystalline, homogeneous, and thermally stable materials with varied architectures (Rajak et al., 2019).

Anticancer Agents

Cyclometalated iridium(III) complexes using these compounds as ligands have been explored as mitochondria-targeted anticancer agents. They exhibit specificity in targeting mitochondria and inducing apoptosis in various cancer cell lines, including cisplatin-resistant cells (Xiong et al., 2016).

Microwave-assisted Synthesis

Efficient microwave-assisted one-pot synthesis methods have been developed for N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamine derivatives using compounds like 6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine. These methods result in high yields and have been confirmed by X-ray crystallography (Moustafa et al., 2020).

Drug Delivery Systems

These compounds have been utilized in designing drug delivery systems. For example, they have been used in the construction of water-soluble metalla-cages for delivering lipophilic pyrenyl derivatives. The encapsulation efficiency and cytotoxicity against human ovarian cancer cells of these systems have been established (Mattsson et al., 2010).

Solvent Extraction and Complexation Studies

Studies on solvent extraction and complexation involving these compounds have been conducted. They show potential in extracting metal ions from acidic solutions and forming complexes with lanthanides, indicating their applicability in nuclear waste management and separation processes (Drew et al., 2004).

Electronic Properties and Photophysics

Research on the electronic properties and photophysical behaviors of these compounds, such as two-photon absorption properties, has been carried out. This research provides insights into their potential applications in photonics and advanced materials science (Yan et al., 2007).

Spin Crossover and Magnetic Properties

These compounds have been investigated for their role in spin crossover and magnetic properties in iron(II) complexes. They are crucial in understanding the spin-state transitions and potential applications in molecular electronics and spintronics (Ross et al., 2012).

Pericyclic Reactions and Synthesis

Studies have also been conducted on pericyclic reactions involving these compounds, such as cycloaddition reactions with olefins. This research is significant for understanding the role of trifluoromethyl groups in such reactions and their applications in organic synthesis (Katagiri et al., 1988).

properties

CAS RN

1643852-84-9

Product Name

6-(6-(Trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazine-2,4-diamine

Molecular Formula

C15H9F6N7

Molecular Weight

401.28

IUPAC Name

6-(6-(Trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazine-2,4-diamine

InChI

1S/C15H9F6N7/c16-14(17,18)9-3-1-2-8(25-9)11-26-12(22)28-13(27-11)24-7-4-5-23-10(6-7)15(19,20)21/h1-6H,(H3,22,23,24,26,27,28)

InChI Key

PBSZKXPXOCSCCC-UHFFFAOYSA-N

SMILES

Nc1nc(Nc2ccnc(c2)C(F)(F)F)nc(n1)c3cccc(n3)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AGI-16903, AGI16903, AGI 16903, Enasidenib metabolite M1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(6-(Trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
6-(6-(Trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
6-(6-(Trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazine-2,4-diamine
Reactant of Route 4
6-(6-(Trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
6-(6-(Trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazine-2,4-diamine
Reactant of Route 6
6-(6-(Trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazine-2,4-diamine

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